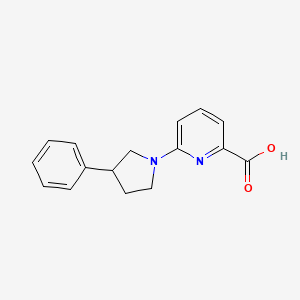![molecular formula C15H21N3O B7555089 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs) and has been studied for its potential use in drug discovery. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging studies.
Wirkmechanismus
The exact mechanism of action of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is not well understood. However, it is believed that this compound may act as a partial agonist or antagonist at certain GPCRs. Additionally, this compound has been shown to have potential as a fluorescent probe due to its ability to bind to specific cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline are not well characterized. However, studies have shown that this compound has potential as a ligand for certain GPCRs and may have effects on cellular signaling pathways. Additionally, this compound has been shown to have potential as a fluorescent probe for imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline in lab experiments is its unique structure and potential applications in drug discovery and imaging studies. However, limitations include the lack of well-established mechanisms of action and potential side effects that may need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline. One potential direction is to further investigate its potential as a ligand for GPCRs and its potential use in drug discovery. Additionally, this compound may have potential as a fluorescent probe for imaging studies and further research in this area may be warranted. Finally, studies may be needed to further characterize the biochemical and physiological effects of this compound and to investigate potential side effects.
Synthesemethoden
The synthesis of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde, 3-bromo-1-chloropropane, and 3-nitroaniline in the presence of a base. The resulting product is then reduced to yield the final compound. This synthesis method has been well established in the literature and has been used to produce this compound for scientific research purposes.
Eigenschaften
IUPAC Name |
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-12(2)19-15-7-5-6-14(8-15)16-9-13-10-17-18(3)11-13/h5-8,10-12,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKYZDGGKEJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

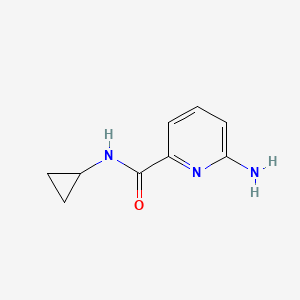
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
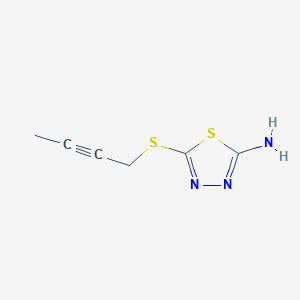
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
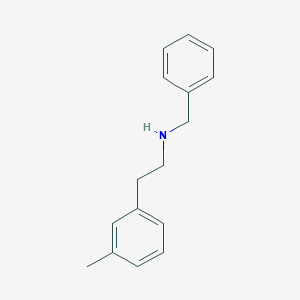
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
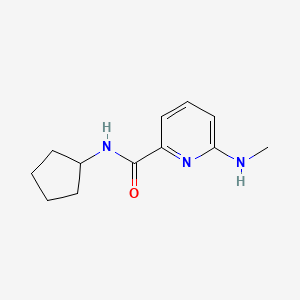
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
